(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid
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Overview
Description
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid, also known as (3-Boc-aminophenyl)boronic acid, is a boronic acid derivative. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid typically involves the protection of the amino group on the phenyl ring with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Deprotection: Free amines.
Scientific Research Applications
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of boronate-functionalized monomers for polymer synthesis.
Industry: Utilized in the synthesis of advanced materials and as a building block for functionalized dyes.
Mechanism of Action
The mechanism of action of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid primarily involves its ability to form covalent bonds with diols and other Lewis bases. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc protecting group provides stability to the amino group during reactions and can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
3-aminophenylboronic acid: Lacks the Boc protecting group and is more reactive but less stable.
4-aminophenylboronic acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.
2-aminophenylboronic acid: The amino group is in the ortho position, affecting its steric and electronic properties.
Uniqueness
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid is unique due to the presence of the Boc protecting group, which provides enhanced stability and allows for selective deprotection under acidic conditions. This makes it a valuable reagent in multi-step synthesis and in the development of complex molecules .
Properties
Molecular Formula |
C11H16BNO4 |
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Molecular Weight |
237.06 g/mol |
IUPAC Name |
[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,13H2,1-3H3 |
InChI Key |
HZVJBIHDNGATSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)(O)O |
Origin of Product |
United States |
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